2-Methoxyethyl 4-(2-chlorophenyl)-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
This compound belongs to the tetrahydropyrimidine carboxylate family, characterized by a six-membered dihydropyrimidinone ring with substituents influencing biological activity and physicochemical properties. The structural features include:
Properties
IUPAC Name |
2-methoxyethyl 6-(2-chlorophenyl)-3-ethyl-4-methyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O4/c1-4-20-11(2)14(16(21)24-10-9-23-3)15(19-17(20)22)12-7-5-6-8-13(12)18/h5-8,15H,4,9-10H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWLLKNPAVJUIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(NC1=O)C2=CC=CC=C2Cl)C(=O)OCCOC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 4-(2-chlorophenyl)-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with urea under acidic conditions to yield the desired tetrahydropyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 4-(2-chlorophenyl)-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Methoxyethyl 4-(2-chlorophenyl)-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 4-(2-chlorophenyl)-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues and their differences are summarized below:
Key Comparison Points
Ester Group Variations :
- Ethyl/Methyl esters : Common in Biginelli reaction products, offering moderate lipophilicity .
- 2-Methoxyethyl ester : Unique to the target compound, likely improving aqueous solubility and bioavailability .
Substituent Effects on Bioactivity :
- 4-Aryl Groups : Chlorophenyl (target) vs. bromophenyl or ethoxyphenyl : Electron-withdrawing Cl enhances binding to hydrophobic enzyme pockets, while Br may increase molecular weight without significant activity gains.
- 2-Thioxo vs. 2-Oxo : Thioxo derivatives show stronger hydrogen bonding (e.g., 2-thioxo in vs. 2-oxo in the target compound), affecting enzyme inhibition .
Synthetic Routes: Biginelli Reaction: Used for ethyl/methyl esters (e.g., ). Post-Synthetic Modifications: Bromination (e.g., ) or functionalization of preformed dihydropyrimidinones (e.g., ).
Crystallographic and Conformational Analysis :
- The 1-ethyl group in the target compound may induce ring puckering (via Cremer-Pople parameters ), altering packing efficiency compared to 1-phenyl derivatives .
- Hydrogen-bonding patterns (e.g., N–H···O interactions in ) differ between thioxo and oxo derivatives, impacting stability .
Research Findings and Data Gaps
- Physicochemical Properties : The 2-methoxyethyl group is predicted to reduce logP compared to ethyl esters, based on substituent contributions .
- Synthetic Challenges : Introducing the 2-methoxyethyl ester may require specialized reagents (e.g., 2-methoxyethyl acetoacetate), unlike standard Biginelli conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
